molecular formula C16H17N3O2 B2693228 2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile CAS No. 405889-71-6

2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile

Cat. No.: B2693228
CAS No.: 405889-71-6
M. Wt: 283.331
InChI Key: FLTLJEIOJAIIQJ-UHFFFAOYSA-N
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Description

2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile is a high-purity chemical compound intended for research and development applications. This complex molecule features a spirocyclic architecture combining an adamantane moiety with a piperidine dione ring, making it a compound of significant interest in advanced medicinal chemistry and pharmaceutical research. Its specific mechanism of action and primary research applications are areas of active investigation, particularly in the design of novel therapeutic agents. Researchers value this compound for its potential as a key synthetic intermediate or a core scaffold in the development of biologically active molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheet and product specifications prior to use. For detailed information on the latest research findings and specific application data, please contact our scientific support team.

Properties

IUPAC Name

2',6'-dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-6-12-14(20)19-15(21)13(7-18)16(12)10-2-8-1-9(4-10)5-11(16)3-8/h8-13H,1-5H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTLJEIOJAIIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34C(C(=O)NC(=O)C4C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile typically involves a multi-step process:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Spirocyclization: The adamantane core is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of strong bases and high temperatures to facilitate the formation of the spiro linkage.

    Functionalization: The final step involves the introduction of the dicarbonitrile groups at the 3’ and 5’ positions of the piperidine ring. This is typically achieved through nucleophilic substitution reactions using cyanide sources under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and cyanides are used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or cyano groups.

Scientific Research Applications

Pharmacological Applications

Research indicates that derivatives of adamantane compounds exhibit a range of biological activities. The applications of 2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile can be categorized as follows:

Antimicrobial Activity

Studies have shown that adamantane derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, making these compounds candidates for further development as antimicrobial agents .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research on related adamantane derivatives suggests that they can inhibit inflammatory pathways and reduce edema in animal models. This characteristic positions this compound as a potential therapeutic agent for inflammatory diseases .

Central Nervous System Activity

Adamantane derivatives are also explored for their neuroprotective effects. Some studies suggest that these compounds may influence neurotransmitter systems and could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique structure of the compound allows it to interact effectively with biological targets in the nervous system .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus. The study provided detailed MIC values and assessed the mechanism of action through time-kill studies .
  • Anti-inflammatory Activity Assessment : In a controlled experiment involving carrageenan-induced paw edema in rats, the compound showed a dose-dependent reduction in inflammation markers compared to control groups. This study underscores its potential as an anti-inflammatory drug candidate .
  • Neuroprotective Effects : Research investigating the neuroprotective effects of adamantane derivatives found that they could mitigate oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The spiro structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The dicarbonitrile groups can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,4’-piperidine]: Similar spiro structure but lacks the adamantane core and dicarbonitrile groups.

    Adamantane derivatives: Compounds with an adamantane core but different functional groups or ring systems.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents or additional ring systems.

Uniqueness

2’,6’-Dioxospiro[adamantane-2,4’-piperidine]-3’,5’-dicarbonitrile is unique due to its combination of an adamantane core with a spiro-linked piperidine ring and dicarbonitrile groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile (CAS No. 405889-71-6) is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anti-proliferative effects, supported by recent research findings and data.

Chemical Structure

The compound features a unique spirocyclic structure that combines the adamantane core with a piperidine moiety. This structural configuration is believed to enhance its biological activity by increasing lipophilicity and modulating interactions with biological targets.

Antibacterial Activity

Recent studies have shown that derivatives of adamantane compounds exhibit significant antibacterial properties. For instance, the synthesis of adamantane-linked thiazole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Compounds with specific aryl substitutions displayed broad-spectrum activity, particularly against Staphylococcus aureus and Escherichia coli.
  • The optimal antibacterial activity was observed in compounds structurally similar to this compound, suggesting a potential for further development in this class of compounds .

Antifungal Activity

The compound's antifungal properties were evaluated against pathogenic fungi such as Candida albicans. Notably:

  • Certain derivatives showed high efficacy against Candida albicans, with inhibition zones indicating significant antifungal activity.
  • The structure-activity relationship indicated that modifications at specific positions on the thiazole nucleus could enhance antifungal potency .

Anti-proliferative Activity

The anti-proliferative effects of this compound were assessed in various human tumor cell lines. Key observations include:

  • Compounds derived from the adamantane scaffold exhibited selective inhibition of cancer cell proliferation.
  • The most active derivatives showed IC50 values comparable to established chemotherapeutic agents, indicating their potential as anticancer drugs .

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential of this compound:

  • Study on Adamantane Derivatives : A series of adamantane-linked compounds demonstrated varying degrees of antibacterial and antifungal activities. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Thiazole Derivatives : Research on thiazole derivatives revealed that certain substitutions significantly increased their anti-proliferative effects against cancer cells. This suggests that similar modifications could be beneficial for enhancing the activity of this compound .

Data Summary

Biological ActivityTarget Organisms/CellsObserved EffectsReferences
AntibacterialStaphylococcus aureus, E. coliBroad-spectrum inhibition ,
AntifungalCandida albicansSignificant inhibition zones ,
Anti-proliferativeHuman tumor cell linesIC50 values comparable to chemotherapeutics ,

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